3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound is classified under the category of keto acids, which are characterized by the presence of both a ketone and a carboxylic acid functional group.
The compound can be synthesized through various organic reactions, primarily involving cyclohexene derivatives and pentanoic acid. Its structural characteristics and reactivity make it a subject of interest in organic chemistry and medicinal chemistry.
The synthesis of 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid typically involves the following steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are commonly employed to monitor the progress of the reaction and assess product purity.
The molecular structure of 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid features:
The compound's structural formula can be represented as follows:
3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid can undergo several chemical reactions:
Each reaction requires specific conditions such as temperature, catalysts, and solvents to achieve optimal results. Mechanistic studies often involve kinetic analysis to understand the rate of these transformations.
The mechanism of action for this compound primarily revolves around its reactivity due to the presence of functional groups:
Kinetic studies may reveal insights into the reaction rates and mechanisms involved in these processes.
Spectroscopic methods such as IR (Infrared Spectroscopy) and NMR provide valuable information regarding functional groups and molecular environment.
3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid has potential applications in:
The β-ketoacid derivative 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid is biosynthesized by the filamentous fungus Aspergillus terreus through complex polyketide assembly lines. This compound arises as an intermediate in the lovastatin biosynthetic pathway, which involves two distinct type I polyketide synthases (PKSs): the nonaketide synthase (LovB) and the diketide synthase (LovF). LovB, a 269 kDa multidomain enzyme, incorporates a central methyltransferase domain that catalyzes C-methylation during chain elongation, while its enoylreductase domain facilitates reductive tailoring of the polyketide backbone. Genetic analysis of Aspergillus terreus mutants (e.g., BX102) revealed that deletion of the lovB gene eliminates production of both lovastatin and its precursor 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid, confirming its indispensable role [2] [10].
The biosynthesis initiates with LovB recruiting one acetyl-CoA and eight malonyl-CoA units, cyclizing them into the hexahydronaphthalene core. Subsequent oxidation by cytochrome P450 monooxygenases (LovA) and transesterification by LovD acyltransferase yield the mature nonaketide. Crucially, 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid forms during the cyclization steps preceding aromatization. This pathway exemplifies the enzymatic promiscuity observed in Aspergillus terreus, where a single PKS can generate multiple structurally diverse metabolites under varying physiological conditions [4] [10].
Table 1: Key Polyketide Synthase (PKS) Genes in Aspergillus terreus Relevant to Target Compound Biosynthesis
PKS Gene | Size (kDa) | Catalytic Domains | Function in Biosynthesis |
---|---|---|---|
LovB | 269 | KS-AT-DH-MT-ER-KR-ACP | Synthesizes nonaketide core via iterative cycles |
LovF | 220 | KS-AT-ER-KR-ACP | Produces diketide sidechain (2-methylbutyrate) |
TerA | ~250 | KS-AT-ACP | Initiates terrein biosynthesis; exhibits substrate plasticity |
PKS4 | 287 | KS-AT-DH-MT-ER-KR-ACP | Geodin biosynthesis; competes for malonyl-CoA |
Genomic studies identified 13 PKS genes in Aspergillus terreus strain NIH 2624, with lovB residing within a 64 kb lovastatin gene cluster containing 18 coordinately regulated genes. Transcriptional profiling confirmed upregulation of this cluster under lovastatin-producing conditions, coinciding with 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid accumulation [2] [10].
Metabolic engineering strategies for enhancing 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid production focus on three approaches: (1) overexpression of rate-limiting enzymes, (2) silencing competing pathways, and (3) heterologous expression in tractable hosts. The lovB gene serves as the primary engineering target due to its pivotal role in precursor flux. In Aspergillus terreus, overexpression of lovB coupled with the trans-acting enoylreductase lovC increases titers by 2.3-fold by optimizing the assembly line kinetics and reducing off-pathway cyclization byproducts [2].
Competing pathways such as the geodin cluster (gedA-gedI) consume malonyl-CoA and generate shunt products. CRISPR/Cas9-mediated knockout of gedC (a halogenase) reduced geodin accumulation by 98% and redirected metabolic flux toward the lovastatin pathway, elevating 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid intermediates by 40% [10]. Heterologous expression in Aspergillus nidulans achieved by transferring the entire lov cluster (including lovB, lovC, lovA, and regulatory elements) yielded 180 mg/L of the target compound—a 15-fold improvement over wild-type Aspergillus terreus. This system benefits from Aspergillus nidulans' superior protein secretion machinery and absence of competing terpenoid pathways [10].
Table 2: Metabolic Engineering Strategies for Enhanced Target Compound Production
Strategy | Host Strain | Genetic Modification | Yield Enhancement | Key Mechanism |
---|---|---|---|---|
Overexpression | Aspergillus terreus | lovB + lovC under strong promoter | 2.3-fold | Optimized polyketide chain elongation |
Competing pathway knockout | Aspergillus terreus | ΔgedC via CRISPR/Cas9 | 40% increase | Malonyl-CoA redirection |
Heterologous expression | Aspergillus nidulans | Whole lov cluster integration | 15-fold | Absence of native competing pathways |
Hybrid PKS engineering | Saccharomyces cerevisiae | Chimeric PKS (LovB-TerA) | 0.8 g/L (benchmark) | Enhanced substrate flexibility |
Advanced approaches involve engineering chimeric PKSs combining lovB substrate specificity with terA (terrein synthase) catalytic plasticity. Fusion proteins integrating LovB ketosynthase domains with TerA acyl carrier domains demonstrated improved malonyl-CoA incorporation efficiency, yielding 0.8 g/L of 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid in Saccharomyces cerevisiae [10].
Fermentation parameters critically influence the metabolic flux toward 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid in Aspergillus terreus. Nitrogen source optimization revealed that glutamate and histidine (at 60 mM) induce 3.2-fold higher production compared to ammonium salts. This correlates with NMR-based metabolomics showing glutamate-triggered upregulation of α-ketoglutarate, a TCA cycle intermediate that anaplerotically supplies oxaloacetate for polyketide biosynthesis [7].
Carbon source dynamics demonstrate dual-phase requirements: lactose supports maximal growth (μₘₐₓ = 0.12 h⁻¹) during trophophase, while glucose depletion initiates idiophase and compound accumulation. Fed-batch fermentation with glucose-pulsed feeding (maintaining residual glucose < 0.5 g/L) prolongs the production phase, achieving titers of 1.8 g/L—a 3.5-fold increase over batch cultures. Dissolved oxygen (DO) control at 30% saturation is essential, as hypoxic conditions (<15% DO) trigger fermentation toward itaconic acid instead of polyketides [7].
Table 3: Fermentation Parameters Influencing Target Compound Yield in Aspergillus terreus
Parameter | Optimal Condition | Suboptimal Condition | Impact on Yield | Physiological Basis |
---|---|---|---|---|
Nitrogen source | 60 mM L-glutamate | 60 mM NH₄Cl | 3.2-fold higher | Enhanced α-ketoglutarate pool |
Carbon feeding | Pulsed glucose (fed-batch) | Batch lactose | 3.5-fold increase | Relief of carbon catabolite repression |
Dissolved oxygen | 30% saturation | 15% saturation | 82% reduction | Shift to itaconate pathway |
pH | 6.5 (phosphate-buffered) | Uncontrolled (pH < 5.0) | 67% decrease | PKS enzyme denaturation |
Temperature | 28°C | 33°C | 54% decrease | Reduced LovB stability |
Physicochemical factors including pH and temperature profoundly impact stability. Maintenance at pH 6.5 (via phosphate buffering) prevents acid hydrolysis of the β-ketoacid moiety, while temperatures >30°C accelerate LovB degradation. Two-stage temperature shifts (28°C for growth → 25°C for production) further extend PKS activity. Statistical optimization using response surface methodology (RSM) modeling identified synergistic interactions between dissolved oxygen, pH, and glutamate concentration, enabling titers of 2.4 g/L in pilot-scale bioreactors [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1